1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Description
This compound is a bicyclic tertiary amine featuring an 8-azabicyclo[3.2.1]octane core, substituted at the 3-position with a 1H-1,2,4-triazole ring and at the 8-position with a propan-1-one group linked to a 4-(methylsulfonyl)phenyl moiety. The (1R,5S) stereochemistry confers distinct spatial orientation, which is critical for interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)23-15-5-6-16(23)11-17(10-15)22-13-20-12-21-22/h2-3,7-8,12-13,15-17H,4-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWXEPVGNKPKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic molecule characterized by its unique bicyclic structure and functional groups that suggest potential biological activity. This article explores its biological properties, mechanism of action, and implications for medicinal chemistry.
Chemical Structure and Properties
This compound features a bicyclic azabicyclo[3.2.1]octane core integrated with a triazole ring and a methylsulfonyl phenyl group. The molecular formula is , with a molecular weight of approximately 351.42 g/mol. Its structural complexity allows for diverse interactions within biological systems.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole moiety is known for its role in modulating biological activities through enzyme inhibition or receptor modulation, particularly in the context of pharmacological applications .
Pharmacological Properties
Studies have shown that compounds with similar structures exhibit a range of pharmacological effects:
- Antimicrobial Activity : The triazole ring is often associated with antifungal properties, making this compound a candidate for further investigation in antifungal therapies .
- CNS Activity : The azabicyclo structure is reminiscent of tropane alkaloids, which are known to affect the central nervous system (CNS). This suggests potential applications in treating neurological disorders .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be relevant for conditions such as arthritis or other inflammatory diseases .
Study 1: Antifungal Activity
In a controlled study examining the antifungal activity of various triazole derivatives, it was found that compounds similar to the one exhibited significant inhibition against Candida species. The mechanism was linked to the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .
Study 2: CNS Modulation
A recent investigation into the CNS effects of azabicyclo compounds revealed that certain derivatives could enhance neurotransmitter release at cholinergic synapses. This suggests that our compound may also influence cholinergic signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.42 g/mol |
| Key Functional Groups | Triazole, Methylsulfonyl |
| Biological Targets | Enzymes, Receptors |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Applications
This compound is primarily investigated for its potential therapeutic effects. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic processes, particularly those related to hormonal regulation. For instance, it has been noted for its inhibitory action on the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3) , which plays a crucial role in steroid metabolism. This inhibition could have implications for treating conditions such as endometriosis and polycystic ovary syndrome .
Mechanism of Action
The mechanism of action involves the compound's ability to bind to specific molecular targets within the body, altering their activity and potentially leading to therapeutic effects. The triazole ring enhances its interaction with biological systems, allowing for diverse applications in drug design .
Industrial Applications
Material Science
Beyond medicinal uses, this compound has potential applications in material science. Its unique structure can be utilized in the development of new materials such as polymers or catalysts that require specific chemical properties for industrial processes .
Biochemical Assays
In biochemical research, it serves as a probe for studying biological processes. Its ability to interact with proteins makes it useful in assays aimed at understanding enzyme functions and cellular mechanisms .
Case Studies
Research studies have documented the efficacy of this compound in various preclinical models:
- Endometriosis Treatment: A study demonstrated that derivatives of this compound effectively reduced lesion size in animal models of endometriosis by inhibiting AKR1C3 activity .
- Hormonal Regulation: Another investigation highlighted its role in modulating steroid hormone levels in vitro, suggesting potential applications in treating hormonal disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in substituents and functional groups, leading to variations in bioactivity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
The nitro and fluoro groups in the 2-fluoro-4-nitrophenyl analog () introduce strong electron-withdrawing effects, which may stabilize charge interactions in enzymatic pockets .
The triazole ring’s substitution pattern (e.g., 3-isopropyl-5-methyl in ) influences steric bulk, affecting binding affinity and selectivity .
Biological Activity :
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Key Structural Components
The target molecule can be broken down into three key fragments:
- (1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane core
- 3-(4-(methylsulfonyl)phenyl)propanoic acid derivative
- Amide linkage connecting these fragments
Synthesis of the Azabicyclic Core
Preparation of (1R,5S)-8-azabicyclo[3.2.1]octane Scaffold
The stereoselective synthesis of the azabicyclo[3.2.1]octane core can be achieved through several approaches. The most efficient method involves a Diels-Alder cycloaddition followed by selective functionalization to introduce the nitrogen at position 8.
A typical procedure begins with a cycloaddition reaction between an appropriately substituted diene and dienophile:
Step 1: Diels-Alder cycloaddition
Step 2: Functional group transformations
Step 3: Introduction of nitrogen at position 8
The stereochemistry at positions 1 and 5 can be controlled through the use of chiral catalysts or by starting from naturally occurring chiral precursors. Resolution techniques may also be employed to separate enantiomers if necessary.
Protection Strategies for the Azabicyclic Nitrogen
Prior to further functionalization, the nitrogen at position 8 often requires protection to prevent undesired side reactions. Common protecting groups include:
| Protecting Group | Advantages | Deprotection Conditions |
|---|---|---|
| Boc | Stable to basic conditions | TFA or HCl in dioxane |
| Cbz | Stable to acidic conditions | H₂, Pd/C |
| Fmoc | Easily monitored by UV | Piperidine in DMF |
| Phenylethyl | Stable to various conditions | Hydrogenolysis |
Based on existing literature, the phenylethyl group has been successfully employed in similar azabicyclic systems, allowing for controlled functionalization of the scaffold.
The introduction of the 1,2,4-triazole at position 3 of the azabicyclo[3.2.1]octane can be achieved through nucleophilic substitution of an appropriate leaving group. This requires the initial preparation of a 3-substituted azabicyclic intermediate with a suitable leaving group such as mesylate, tosylate, or halide.
A typical sequence involves:
- Regioselective functionalization at position 3
- Introduction of a good leaving group
- Nucleophilic substitution with 1,2,4-triazole
The reaction conditions must be carefully controlled to ensure regioselectivity and to maintain the stereochemical integrity of the bicyclic system.
Cycloaddition Approaches
Alternative approaches involve the formation of the triazole ring directly on the azabicyclic scaffold. Based on the search results, several catalytic methods have been developed for the synthesis of 1,2,4-triazoles:
Copper-Catalyzed Approaches
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) represents a powerful method for introducing triazole moieties. A general procedure involves:
To a suspended mixture of (1S,4S,5R)-2-[(S)-1-Phenylethyl]-4-azide-2-azabicyclo[3.2.1]octane (256 mg, 1 mmol) and an appropriate alkyne (1 eq.) in tert-butanol (2 mL) and water (1 mL), pyridine (0.2 mL), copper sulfate pentahydrate (51 mg, 0.2 mmol), sodium ascorbate (100 mg, 0.5 mmol), and potassium carbonate (112 mg, 0.8 mmol) are added. The mixture is stirred for at least one day.
This method typically yields 1,4-disubstituted triazoles, which would require additional steps to obtain the desired 1,2,4-triazole isomer.
Ruthenium-Catalyzed Approaches
For the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, ruthenium-based catalysts have shown significant promise. Two notable systems include:
Cp*RuCl(COD)-catalyzed approach:
Cp*RuCl(PPh3)2-catalyzed approach:
While these methods are primarily reported for 1,2,3-triazoles, they can be adapted for the synthesis of 1,2,4-triazole derivatives through appropriate choice of starting materials.
Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid Component
Preparation of 4-(Methylsulfonyl)phenyl Intermediates
The synthesis of the 4-(methylsulfonyl)phenyl moiety typically begins with thioanisole or similar aryl thioethers. A key intermediate in this pathway is 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one, which can be prepared through a Friedel-Crafts acylation:
Thioanisole (1) + Isobutyryl chloride (2) + Lewis acid → 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one
This intermediate can undergo further transformations including bromination and hydroxylation:
2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one + Br₂ → 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one
The brominated product can then be converted to the hydroxyl derivative:
2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one + NaOH/KOH → 2-hydroxy-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one
Finally, oxidation of the sulfide to sulfone can be achieved using hydrogen peroxide, meta-chloroperoxybenzoic acid, or other oxidizing agents.
Extension to 3-(4-(Methylsulfonyl)phenyl)propanoic Acid
The conversion of the ketone intermediates to the required propanoic acid derivative can be achieved through several methods:
Arndt-Eistert homologation:
- Formation of a diazoketone
- Wolff rearrangement to give the homologated carboxylic acid
Wittig reaction followed by hydrolysis:
- Reaction with (methoxycarbonylmethylene)triphenylphosphorane
- Hydrolysis of the resulting ester
Grignard reaction approach:
Final Assembly: Amide Coupling Strategies
Direct Amide Formation
The final step in the synthesis involves the formation of an amide bond between the azabicyclic nitrogen and the 3-(4-(methylsulfonyl)phenyl)propanoic acid. This can be achieved using standard peptide coupling reagents:
Table 2: Coupling conditions for amide formation:
| Coupling Reagent | Base | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| EDC/HOBt | DIPEA | DCM | 0-25°C | 12-24h | 65-80% |
| HATU | DIPEA | DMF | 0-25°C | 6-12h | 70-85% |
| PyBOP | NMM | DCM/DMF | 0-25°C | 8-16h | 60-75% |
| T3P | Et₃N | EtOAc | 0-25°C | 4-8h | 75-85% |
A representative procedure would be:
To a solution of 3-(4-(methylsulfonyl)phenyl)propanoic acid (1 eq.) in DCM or DMF at 0°C, add EDC or HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2 eq.). Stir for 30 minutes, then add (1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (1 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours.
Activated Acid Approaches
Alternative coupling strategies involve the preparation of activated acid derivatives such as acid chlorides or mixed anhydrides:
Acid chloride method:
3-(4-(Methylsulfonyl)phenyl)propanoic acid + SOCl₂ or (COCl)₂ → Acid chloride Acid chloride + Azabicyclic amine + Base → Amide productMixed anhydride method:
3-(4-(Methylsulfonyl)phenyl)propanoic acid + Isobutyl chloroformate + NMM → Mixed anhydride Mixed anhydride + Azabicyclic amine → Amide product
These methods often provide higher yields and cleaner reactions, particularly for sterically hindered systems.
Purification and Characterization
Chromatographic Purification
The final compound and key intermediates can be purified using silica gel chromatography. Typical solvent systems include:
| Compound Type | Stationary Phase | Mobile Phase | Rf Range |
|---|---|---|---|
| Triazole derivatives | Silica gel | CHCl₃/MeOH (19:1 to 14:1) | 0.3-0.5 |
| Azabicyclic intermediates | Silica gel | DCM/MeOH/NH₄OH (90:9:1) | 0.2-0.4 |
| Methylsulfonyl phenyl derivatives | Silica gel | Hexane/EtOAc (3:1 to 1:1) | 0.3-0.6 |
| Final compound | Silica gel | DCM/MeOH (95:5) | 0.4-0.5 |
For the purification of the final compound, liquid chromatography on silica gel using a chloroform-methanol mixture (19:1 up to 14:1) has been reported to be effective.
Recrystallization Techniques
For crystalline intermediates and final products, recrystallization can provide high-purity material:
The crystalline compounds can be recrystallized from methanol. The melting points often show broad ranges of transitions, with a first transition to a semisolid state and a second nonreversible transition.
This behavior is typical for compounds containing the azabicyclic-triazole scaffold.
Analytical Characterization
Complete characterization of the target compound typically includes:
Nuclear Magnetic Resonance (NMR) spectroscopy:
- ¹H NMR for proton assignments
- ¹³C NMR for carbon framework
- 2D techniques (COSY, HSQC, HMBC) for structure confirmation
Mass Spectrometry:
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation
- Fragmentation pattern analysis for structural verification
Infrared Spectroscopy:
- Identification of key functional groups (C=O, S=O, triazole)
Chiral Analysis:
Complete Synthetic Routes
Linear Synthetic Approach
A linear approach to the target compound would proceed as follows:
- Synthesis of the (1R,5S)-8-azabicyclo[3.2.1]octane core
- Introduction of the 1,2,4-triazole at position 3
- Amide coupling with 3-(4-(methylsulfonyl)phenyl)propanoic acid
This approach is advantageous when the azabicyclic scaffold is readily accessible, but may suffer from decreased efficiency due to the sequential nature of the transformations.
Convergent Synthetic Approach
A more efficient convergent approach involves:
- Parallel synthesis of (1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Parallel synthesis of 3-(4-(methylsulfonyl)phenyl)propanoic acid
- Final coupling of the two fragments
This strategy minimizes potential issues with compatibility of functional groups and allows for optimization of each fragment independently.
Industrially Relevant Considerations
Scale-Up Challenges
When scaling up the synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one, several factors must be considered:
- Heat management during exothermic steps (particularly triazole formation)
- Safe handling of potentially hazardous reagents (azides, oxidizing agents)
- Efficient mixing for heterogeneous reactions
- Economic considerations for catalyst loadings and reagent stoichiometry
Continuous Flow Approaches
For industrial production, continuous flow chemistry offers several advantages:
- Improved heat transfer and reaction control
- Safer handling of hazardous intermediates
- Potential for automated optimization
- Easier scale-up without redesign of reactor systems
This approach is particularly valuable for the triazole formation steps and for potentially exothermic oxidations in the synthesis of the methylsulfonyl phenyl component.
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclization of the azabicyclo[3.2.1]octane core, functionalization with the triazole moiety, and coupling with the methylsulfonylphenylpropan-1-one group. Key steps include:
- Cyclization : Using amine precursors and catalysts under controlled temperatures (e.g., 60–80°C) to form the bicyclic structure .
- Triazole Incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the 1,2,4-triazole ring .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and recrystallization using solvents like ethanol or acetonitrile to achieve >95% purity .
Basic: How is the molecular structure characterized, and what key parameters define its stereochemistry?
Answer:
Structural elucidation relies on:
- Spectroscopic Techniques :
- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for axial/equatorial protons in the bicyclic system) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNOS) .
- X-ray Crystallography : Resolves absolute stereochemistry at the (1R,5S) positions and confirms the spatial arrangement of the triazole and methylsulfonyl groups .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Answer:
Optimization strategies include:
- Catalyst Screening : Palladium or copper catalysts for cross-coupling reactions, with ligands like BINAP to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while lower temperatures (0–25°C) reduce side reactions .
- Stoichiometric Adjustments : Use a 1.2–1.5 molar excess of the methylsulfonylphenylpropan-1-one precursor to drive the reaction to completion .
Advanced: What computational methods are suitable for predicting binding interactions with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., kinases or GPCRs), focusing on hydrogen bonding between the triazole group and active-site residues .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100+ ns trajectories, evaluating RMSD and binding free energies (MM/PBSA) .
- SAR Analysis : QSAR models correlate substituent modifications (e.g., methylsulfonyl vs. methoxy groups) with activity trends .
Basic: What analytical techniques are critical for assessing purity and stability?
Answer:
- HPLC-PDA : Quantifies purity (>98%) and detects degradation products under stress conditions (e.g., pH 3–9 buffers, 40°C for 48 hours) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .
- UV-Vis Spectroscopy : Monitors photodegradation in solutions exposed to UV light (λ = 254 nm) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
- Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements (e.g., demethylation of the triazole group) .
- Crystallographic Validation : Co-crystal structures of the compound with its target protein clarify binding modes and resolve discrepancies in IC values .
Advanced: What strategies mitigate steric hindrance during functionalization of the azabicyclo[3.2.1]octane core?
Answer:
- Directed Metalation : Use bulky directing groups (e.g., TMS-protected amines) to control regioselectivity during triazole installation .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields in sterically challenging steps (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- Protection/Deprotection : Temporary protection of the bicyclic amine with Boc groups prevents unwanted side reactions during sulfonylation .
Basic: What are the key chemical reactivity trends of the methylsulfonylphenyl group?
Answer:
- Electrophilic Aromatic Substitution : The methylsulfonyl group is a strong electron-withdrawing moiety, directing electrophiles to the meta position .
- Nucleophilic Displacement : The sulfonyl group can undergo substitution with amines or thiols under basic conditions (e.g., KCO in DMF) .
- Reduction : LiAlH reduces the ketone to a secondary alcohol, useful for prodrug derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
